3-Ethyl-4-methylbenzaldehyde
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Overview
Description
3-Ethyl-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylbenzaldehyde can be synthesized through several methods, including the Friedel-Crafts acylation of ethylbenzene followed by oxidation. Another common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted reactions to enhance yield and reduce reaction times. This method is efficient and selective, producing the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: 3-Ethyl-4-methylbenzoic acid.
Reduction: 3-Ethyl-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethyl-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the manufacture of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparison with Similar Compounds
- 4-Methylbenzaldehyde
- 3-Ethylbenzaldehyde
- 3-Ethyl-4-methoxybenzaldehyde
Comparison: 3-Ethyl-4-methylbenzaldehyde is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to 4-Methylbenzaldehyde, it has an additional ethyl group, which can affect its boiling point and solubility. Similarly, the presence of a methyl group differentiates it from 3-Ethylbenzaldehyde, impacting its chemical behavior and applications .
Properties
IUPAC Name |
3-ethyl-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRMGCJCBRKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593225 |
Source
|
Record name | 3-Ethyl-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461425-87-6 |
Source
|
Record name | 3-Ethyl-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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